Cas no 53-57-6 (β-NADPH-d4)

β-NADPH-d4 structure
β-NADPH-d4 structure
商品名:β-NADPH-d4
CAS番号:53-57-6
MF:C21H30N7O17P3
メガワット:745.420887470245
CID:371676
PubChem ID:5884

β-NADPH-d4 化学的及び物理的性質

名前と識別子

    • [[(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-te trahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2S,3R,4S,5S)-5-( 3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]m et
    • Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'&reg
    • β-NADPH-d4
    • 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyri
    • 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
    • Di-(tert-butyl) imidodicarbonate
    • Di-t-butyl iminodicarboxylate
    • di-tert-butyl imidodicarbonate
    • di-tert-butyl iminodicarbonate
    • Di-tert-butyl Iminodicarboxylate
    • Di-tert-butyl-iminodicarboxylate
    • Iminodicarboxylic Acid Di-tert-butyl Ester
    • N-Boc-tert-butylcarbamate
    • tert-Butyl iminodicarboxylate
    • β-TPNH
    • β-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • β-NADPH
    • Triphosphopyridine nucleotide, reduced
    • TPNH
    • Reduced triphosphopyridine nucleotide
    • Reduced nicotinamide adenine dinucleotide phosphate
    • Reduced 2 codehydrogenase II
    • Nicotinamide-adenine dinucleotide phosphate, reduced
    • NADPH
    • Dihydrocodehydrogenase II
    • Cozymase II, reduced
    • Coenzyme II, reduced
    • Codehydrogenase II, reduced
    • Codehydrase II, reduced
    • 51: PN: WO2004076659 FIGURE: 7 claimed sequence
    • Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
    • 53-57-6
    • b-Nicotinamide-adenine-dinucleotide-phosphorate
    • Dihydrocodehydrogenase II
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • C21-H30-N7-O17-P3.4Na
    • NADP REDUCED FORM [MI]
    • ACFIXJIJDZMPPO-NNYOXOHSSA-N
    • DTXSID001018921
    • beta-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • C00005
    • C21H30N7O17P3
    • DB02338
    • Nicotinamide-adenine-dinucleotide-phosphorate
    • CHEBI:16474
    • EINECS 200-177-6
    • ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), 2'-(DIHYDROGEN PHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
    • beta-Nicotinamide-adenine-dinucleotide-phosphorate
    • NADP REDUCED FOM
    • C21-H30-N7-O17-P3
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • reduced Cozymase II
    • beta-NADPH Tetrasodium
    • CHEMBL407009
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • Reduced Nicotinamide Adenine Dinucleotide Phosphate
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • reduced nicotinamide-adenine dinucleotide phosphate
    • REDUCED CODEHYDROGENASE II
    • COENZYME II, REDUCED
    • dihydrotriphosphopyridine nucleotide reduced
    • NADPH
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogenphosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • Reduced triphosphopyridine nucleotide
    • reducednicotinamide-adenine dinucleotide phosphate
    • NADPH2
    • reduced Coenzyme II
    • .BETA.-NADPH
    • 2646-71-1
    • Nicotinamide-adenine-dinucleotide-phosphoric acid
    • 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-b-D-ribofuranosylnicotinamide
    • dihydronicotinamide adenine dinucleotide-P
    • Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosyl-3-pyridinecarboxamide
    • TPNH
    • Nicotinamide-adenine dinucleotide phosphate, reduced
    • NADP-reduced
    • b-NADPH
    • Triphosphopyridine nucleotide reduced
    • .BETA.-NICOTINAMIDE-ADENINE-DINUCLEOTIDE-PHOSPHORIC ACID
    • Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • 2'-O-phosphonoadenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
    • beta-NADPH
    • dihydronicotinamide adenine dinucleotide phosphate
    • bmse000055
    • nadph hydride
    • b-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosylnicotinamide
    • 381Q4X082D
    • Nicotinamide adenine dinucleotide phosphate - reduced
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • reduced Codehydrase II
    • UNII-381Q4X082D
    • Q26841327
    • [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
    • SCHEMBL2041
    • C21H30N7O17P3.4Na
    • Dihydronicotinamide-adenine dinucleotide phosphate
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
    • 51: PN: WO2004076659 FIGURE: 7 claimed sequence
    • Codehydrase II, reduced
    • Codehydrogenase II, reduced
    • Cozymase II, reduced
    • Triphosphopyridine nucleotide, reduced
    • β-NADPH
    • β-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • β-TPNH
    • NS00015230
    • NADPH DIHYDRO-NICOTINAMIDE-ADENINE-DINUCLEOTIDE PHOSPHATE
    • NADPH tetraanion
    • Dihydronicotinamide-adenine dinucleotide phosphoric acid
    • (((2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-((((((((2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-4-hydroxyoxolan-3-yl)oxy)phosphonic acid
    • NADPH dihydro-nicotinamide-adenine-dinucleotide phosphoric acid
    • HY-113324
    • [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
    • DA-55982
    • NADP-red
    • [(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl [[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • Nucleotide, Triphosphopyridine
    • 25 MG -NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
    • Reduced nicotinamide adenine dinucleotide phosphoric acid
    • Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'.fwdarw.5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
    • (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl phosphate
    • beta-TPNH
    • Reduced nicotinamide-adenine dinucleotide phosphoric acid
    • reduced NADP
    • Dihydronicotinamideadenine dinucleotide phosphate
    • {[(2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-[({[({[(2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-4-hydroxyoxolan-3-yl]oxy}phosphonic acid
    • (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl hydrogen phosphate
    • DTXCID201476935
    • dihydronicotinamide adenine dinucleotide phosphate reduced
    • Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'>5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
    • dihydrotriphosphopyridine nucleotide
    • NADP REDUCED FORM
    • 2'-O-phosphonoadenosine 5'-(3-(1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl) dihydrogen diphosphate)
    • Phosphate, Nicotinamide-Adenine Dinucleotide
    • ((2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methyl (((2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-hydroxyphosphoryl) hydrogen phosphate
    • CS-0059609
    • Dinucleotide Phosphate, Nicotinamide-Adenine
    • Nadph dihydro-nicotinamide-adenine-dinucleotidephosphoric acid
    • reduced dihydrotriphosphopyridine nucleotide
    • インチ: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
    • InChIKey: ACFIXJIJDZMPPO-NNYOXOHSSA-N
    • ほほえんだ: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 745.091102
  • どういたいしつりょう: 745.091102
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 18
  • 重原子数: 48
  • 回転可能化学結合数: 13
  • 複雑さ: 1410
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 364
  • 疎水性パラメータ計算基準値(XlogP): _6.8

じっけんとくせい

  • 密度みつど: 2.28
  • ふってん: 1175.1°Cat760mmHg
  • フラッシュポイント: 664.5°C
  • 屈折率: 1.849
  • PSA: 394.57000
  • LogP: -0.90060

β-NADPH-d4 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H47984-1g
β-NADPH-d4
53-57-6 98%
1g
¥50.00 2022-10-26
AN HUI ZE SHENG Technology Co., Ltd.
E021552-1g
NADPH
53-57-6
1g
¥1780.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
BR1047-1g
NADPH
53-57-6
1g
¥2860.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
E021552-250mg
NADPH
53-57-6
250mg
¥550.00 2023-09-15
1PlusChem
1P00DIK6-1g
NADPH
53-57-6 99%
1g
$260.00 2024-04-30
TRC
N201504-5 mg
β-NADPH-d4
53-57-6
5mg
$ 22380.00 2022-06-03
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H47984-25g
β-NADPH-d4
53-57-6 98%
25g
¥360.00 2022-10-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00799508-5g
NADPH
53-57-6 99%
5g
¥5103.0 2024-04-18
TRC
N201504-5mg
β-NADPH-d4
53-57-6
5mg
$ 23500.00 2023-02-02
AN HUI ZE SHENG Technology Co., Ltd.
E021552-100mg
NADPH
53-57-6
100mg
¥298.00 2023-09-15

β-NADPH-d4 合成方法

合成方法 1

はんのうじょうけん
1.1R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9
リファレンス
Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes
By Patton, Gregory C. et al, Nature Chemical Biology, 2011, 7(12), 950-958

合成方法 2

はんのうじょうけん
1.1R:H2, C:9027-05-8, S:H2O, 2 h, 40°C, 5 bar, pH 8
リファレンス
Membrane aerated hydrogenation: Enzymatic and chemical homogeneous catalysis
By Greiner, Lasse et al, Advanced Synthesis & Catalysis, 2003, 345(6+7), 679-683

合成方法 3

はんのうじょうけん
1.1R:H2, C:9027-05-8 (immobilized), 80°C
1.2S:H2O, 40°C, pH 8.5
リファレンス
Utilization of adsorption effects for the continuous reduction of NADP+ with molecular hydrogen by Pyrococcus furiosus hydrogenase
By Greiner, L. et al, Green Chemistry, 2003, 5(6), 697-700

合成方法 4

はんのうじょうけん
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
リファレンス
The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst
By Dong, Wenjin et al, Green Chemistry, 2020, 22(7), 2279-2287

合成方法 5

はんのうじょうけん
1.1C:9028-12-0, C:9028-53-9, S:H2O, S:DMSO, 4 h, 30°C, pH 7.5
リファレンス
Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist
By Badland, Matthew et al, Green Chemistry, 2011, 13(10), 2888-2894

合成方法 6

はんのうじょうけん
1.1
リファレンス
NADPH manufacture using permeabilized microorganisms
By Silhankova, Ludmila and Hajek, Petr, Czech., From Czech., 266763, 12 Jan 1990, 266763, 12 Jan 1990

合成方法 7

はんのうじょうけん
1.1R:i-PrNH2, S:H2O, 8 h, 25°C, pH 8
リファレンス
Transforming inert cycloalkanes into α,ω-diamines by designed enzymic cascade catalysis
By Zhang, Zhongwei et al, Angewandte Chemie, 2023, 62(16), e202215935

合成方法 8

はんのうじょうけん
1.1R:N(CH2CH2OH)3, C:1366596-70-4 (reaction product with carboxy-functionaliz), C:121596-51-8, S:H2O, S:DMF, 150 min, rt, pH 7
リファレンス
A Photocatalyst/Enzyme Couple That Uses Solar Energy in the Asymmetric Reduction of Acetophenones
By Choudhury, Sumit et al, Angewandte Chemie, 2012, 51(46), 11624-11628

合成方法 9

はんのうじょうけん
1.1R:Zn (myoglobin complex), R:N(CH2CH2OH)3, 3.5 h, rt, pH 9; 7 d, rt, pH 9
リファレンス
Phototriggered chemical reduction of NADP+ by Zn-reconstituted myoglobin and triethanolamine as a sacrifical donor
By Nishiyama, Katsuhiko et al, Chemistry Letters, 2005, 34(7), 1032-1033

合成方法 10

はんのうじょうけん
1.1C:160261-98-3, S:H2O, 20-25°C, pH 8
リファレンス
Indirect electrochemical reduction of nicotinamide coenzymes
By Vuorilehto, K. et al, Bioelectrochemistry, 2004, 65(1), 1-7

合成方法 11

はんのうじょうけん
1.1R:H2, C:142903-68-2, S:H2O, 3 h, 40°C, 70 psi, pH 8.3
リファレンス
Transition-Metal-Catalyzed Regeneration of Nicotinamide Coenzymes with Hydrogen
By Wagenknecht, Paul S. et al, Organometallics, 2003, 22(6), 1180-1182

合成方法 12

はんのうじょうけん
1.1C:CdS
リファレンス
Protein-Mediated Biosynthesis of Semiconductor Nanocrystals for Photocatalytic NAD(P)H Regeneration and Chiral Amine Production
By Bachar, Oren et al, Angewandte Chemie, 2022, 61(23), e202202457

合成方法 13

はんのうじょうけん
1.1R:HCl, S:H2O, 10 min
リファレンス
An Implantable Ionic Wireless Power Transfer System Facilitating Electrosynthesis
By Kim, Chong-Chan et al, ACS Nano, 2020, 14(9), 11743-11752

合成方法 14

はんのうじょうけん
1.1R:MgCl2, R:Na2HPO4, R:NH4Cl, R:NaCl, R:MgSO4, R:KH2PO4, S:H2O, 37°C
リファレンス
Co-production of hydrogen and ethanol by pfkA-deficient Escherichia coli with activated pentose-phosphate pathway: reduction of pyruvate accumulation
By Sekar, Balaji Sundara et al, Biotechnology for Biofuels, 2016, 9, 95/1-95/11

合成方法 15

はんのうじょうけん
1.1C:9029-33-8, S:H2O, 6°C, pH 8.0
リファレンス
Structural backgrounds for the formation of a catalytically competent complex with NADP(H) during hydride transfer in ferredoxin-NADP+ reductases
By Sanchez-Azqueta, Ana et al, Biochimica et Biophysica Acta, 2012, 1817(7), 1063-1071

合成方法 16

はんのうじょうけん
1.1R:Tris buffer, R:H2, C:9027-05-8, S:774-48-1, 1 h, 40°C, 2.3 bar, pH 8
リファレンス
Reaction engineering aspects of enzymic manufacture of NADPH in an enzyme membrane reactor
By Mertens, Rita et al, Chemie Ingenieur Technik, 2005, 77(5), 609-616

合成方法 17

はんのうじょうけん
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
リファレンス
Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformations
By Singh, Pooja et al, Reaction Chemistry & Engineering, 2023, 8(5), 1072-1082

合成方法 18

はんのうじょうけん
1.1R:Cleland's reagent, R:MgCl2, R:R:R:R:R:R:H2O, R:KOH, R:NH4Cl, C:56-65-5, C:Coenzyme II, C:9001-51-8, C:9001-40-5, C:9073-95-4, C:9023-83-0, C:9015-83-2, C:9026-23-7, C:9012-49-1, C:9024-93-5, C:9029-03-2, C:9030-25-5, C:9024-62-8, C:37278-21-0, C:9013-02-9, C:9029-12-3, C:9001-15-4, C:1927-31-7, S:H2O
リファレンス
Enzymatic De Novo Pyrimidine Nucleotide Synthesis
By Schultheisz, Heather L. et al, Journal of the American Chemical Society, 2011, 133(2), 297-304

合成方法 19

はんのうじょうけん
1.1S:872672-50-9, S:H2O, pH 7
リファレンス
Ionic Liquids as Performance Additives for Electroenzymatic Syntheses
By Kohlmann, Christina et al, Chemistry - A European Journal, 2009, 11692-11700, S11692/1-S11692/11

合成方法 20

はんのうじょうけん
1.1C:121596-52-9, S:H2O, pH 7
リファレンス
Synthesis, characterization and application of new rhodium complexes for indirect electrochemical cofactor regeneration
By Hildebrand, Falk et al, Advanced Synthesis & Catalysis, 2008, 350(6), 909-918

合成方法 21

はんのうじょうけん
1.1
リファレンス
Development of an enzymatic process for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol
By Wei, Teng-Yun et al, Organic Process Research & Development, 2019, 23(9), 1822-1828

合成方法 22

はんのうじょうけん
1.1R:Me2CHOH, S:H2O, 30 min, 40°C, pH 9.0
リファレンス
Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase
By Robinson, Reeder et al, Archives of Biochemistry and Biophysics, 2015, 585, 25-31

合成方法 23

はんのうじょうけん
1.1R:D-Glucose, C:9028-53-9
リファレンス
α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling Models
By Pudney, Christopher R. et al, Journal of the American Chemical Society, 2006, 128(43), 14053-14058

β-NADPH-d4 Raw materials

β-NADPH-d4 Preparation Products

β-NADPH-d4 関連文献

おすすめ記事

推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd